molecular formula C14H16FN3O3S B1411853 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1337606-61-7

5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B1411853
CAS No.: 1337606-61-7
M. Wt: 325.36 g/mol
InChI Key: FMYUGSCUNXYEGA-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a fluorinated core with a 4-methylsulfanyl group and an N-linked 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a hallmark of bioactive molecules like combretastatins, which are potent tubulin polymerization inhibitors . The fluorine atom and methylsulfanyl substituent likely enhance electronic and steric properties, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name

5-fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)17-14-16-7-9(15)13(18-14)22-4/h5-7H,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYUGSCUNXYEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1. These interactions are primarily inhibitory, leading to the disruption of normal cellular functions. For instance, the compound inhibits tubulin polymerization, which is crucial for cell division, and heat shock protein 90, which is involved in protein folding and stabilization.

Cellular Effects

The effects of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with heat shock protein 90 and thioredoxin reductase affects protein homeostasis and redox balance, respectively.

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and pro-apoptotic effects without causing severe toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the parent compound’s biological activity or exhibit different pharmacological properties. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within cells.

Biological Activity

5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S

It features a pyrimidine ring substituted with a fluorine atom and a methylsulfanyl group, alongside a trimethoxyphenyl moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The trimethoxyphenyl group enhances the binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways in cells.

Anticancer Activity

Research has indicated that compounds similar to 5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)1.07 ± 0.22
A549 (lung cancer)0.61 ± 0.19
SGC-7901 (gastric cancer)0.51 ± 0.13

These findings suggest that the compound may have promising applications in cancer therapy, particularly due to its selective inhibitory effects on tumor cell proliferation.

Anti-inflammatory Properties

In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines using MTT assays. The results demonstrated that many derivatives exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Selectivity Profiling : Further investigations into the selectivity of these compounds revealed that specific derivatives displayed preferential inhibition against certain tyrosine kinases involved in cancer progression . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Mechanistic Studies : Additional research focused on elucidating the molecular mechanisms through which these compounds exert their biological effects. This includes studies on their impact on cell cycle regulation and apoptosis induction in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrimidine 5-Fluoro, 4-methylsulfanyl, 3,4,5-trimethoxy Potential tubulin inhibition, antimicrobial activity
Combretastatin A-4 prodrugs (e.g., 1n) Stilbene 3,4,5-trimethoxy, phosphate prodrug groups Anticancer (tubulin destabilization)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] Pyrimidine Fluorophenyl, methoxyphenyl aminomethyl Antimicrobial, immunomodulatory
4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-amine analogs Pyrimidine/pyrrolopyrimidine Trimethoxyphenyl, pyridinyl/pyrrole groups Anticancer (kinase inhibition?)
  • Trimethoxyphenyl Group : Critical for tubulin binding in combretastatins . In the target compound, this group may confer similar antiproliferative activity.
  • Methylsulfanyl vs. Methoxy/Ethoxy: The 4-methylsulfanyl group increases lipophilicity compared to methoxy substituents (e.g., ’s ethoxyanilino derivatives), which may reduce water solubility but improve membrane permeability .

Solubility and Stability

  • Combretastatin prodrugs (e.g., sodium phosphate salts 1m/1n) were developed to address poor water solubility .
  • Pyrimidine derivatives with methoxy/ethoxy groups (–4) rely on hydrogen bonding (e.g., C–H⋯O interactions) for crystal packing, which may correlate with moderate solubility . The target’s methylsulfanyl group could disrupt such interactions, further reducing solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
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5-Fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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